1-Methyl-3-[(1-methylindol-3-yl)diselanyl]indole
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Overview
Description
1-Methyl-3-[(1-methylindol-3-yl)diselanyl]indole, also known as MMID, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. MMID is a derivative of indole, a naturally occurring compound found in many plants and animals. MMID has been synthesized using a variety of methods, and its mechanism of action and physiological effects have been studied extensively.
Mechanism Of Action
The mechanism of action of 1-Methyl-3-[(1-methylindol-3-yl)diselanyl]indole is not fully understood, but it is believed to involve the activation of the Keap1-Nrf2 pathway. This pathway plays a critical role in regulating cellular responses to oxidative stress and inflammation. 1-Methyl-3-[(1-methylindol-3-yl)diselanyl]indole has been shown to activate Nrf2, which leads to the upregulation of antioxidant and detoxification enzymes.
Biochemical And Physiological Effects
1-Methyl-3-[(1-methylindol-3-yl)diselanyl]indole has been shown to have several biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, 1-Methyl-3-[(1-methylindol-3-yl)diselanyl]indole has been shown to decrease the production of reactive oxygen species and inflammatory cytokines. In animal studies, 1-Methyl-3-[(1-methylindol-3-yl)diselanyl]indole has been shown to protect against oxidative stress and inflammation.
Advantages And Limitations For Lab Experiments
One advantage of using 1-Methyl-3-[(1-methylindol-3-yl)diselanyl]indole in lab experiments is its potential as a fluorescent probe. 1-Methyl-3-[(1-methylindol-3-yl)diselanyl]indole has been shown to have fluorescence properties, which makes it useful in bioimaging applications. Additionally, 1-Methyl-3-[(1-methylindol-3-yl)diselanyl]indole has been shown to have low toxicity, which makes it suitable for in vitro and in vivo studies. One limitation of using 1-Methyl-3-[(1-methylindol-3-yl)diselanyl]indole in lab experiments is its low solubility in water, which may limit its use in certain assays.
Future Directions
There are several future directions for research on 1-Methyl-3-[(1-methylindol-3-yl)diselanyl]indole. One area of interest is its potential as a chemopreventive agent. Further studies are needed to determine its efficacy in animal models and clinical trials. Additionally, 1-Methyl-3-[(1-methylindol-3-yl)diselanyl]indole has been shown to have potential as a fluorescent probe in bioimaging applications. Future research could focus on optimizing its fluorescent properties for use in different imaging techniques. Finally, more studies are needed to fully understand the mechanism of action of 1-Methyl-3-[(1-methylindol-3-yl)diselanyl]indole and its potential applications in the treatment of various diseases.
Synthesis Methods
The synthesis of 1-Methyl-3-[(1-methylindol-3-yl)diselanyl]indole has been achieved using several methods. One of the most common methods involves the reaction of 1-methylindole with diselenide in the presence of a catalyst. Another method involves the reaction of 1-methylindole with a selenium reagent, followed by the addition of an electrophile. The yield of 1-Methyl-3-[(1-methylindol-3-yl)diselanyl]indole varies depending on the method used, but it is typically in the range of 30-50%.
Scientific Research Applications
1-Methyl-3-[(1-methylindol-3-yl)diselanyl]indole has been studied for its potential applications in scientific research. It has been shown to have antioxidant and anti-inflammatory properties, which may make it useful in the treatment of various diseases. 1-Methyl-3-[(1-methylindol-3-yl)diselanyl]indole has also been studied for its potential as a chemopreventive agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, 1-Methyl-3-[(1-methylindol-3-yl)diselanyl]indole has been studied for its potential as a fluorescent probe in bioimaging applications.
properties
CAS RN |
1160-39-0 |
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Product Name |
1-Methyl-3-[(1-methylindol-3-yl)diselanyl]indole |
Molecular Formula |
C18H16N2Se2 |
Molecular Weight |
418.3 g/mol |
IUPAC Name |
1-methyl-3-[(1-methylindol-3-yl)diselanyl]indole |
InChI |
InChI=1S/C18H16N2Se2/c1-19-11-17(13-7-3-5-9-15(13)19)21-22-18-12-20(2)16-10-6-4-8-14(16)18/h3-12H,1-2H3 |
InChI Key |
DOWRVEDXCBXBQA-UHFFFAOYSA-N |
SMILES |
CN1C=C(C2=CC=CC=C21)[Se][Se]C3=CN(C4=CC=CC=C43)C |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)[Se][Se]C3=CN(C4=CC=CC=C43)C |
synonyms |
Bis(1-methyl-1H-indol-3-yl) perselenide |
Origin of Product |
United States |
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